Section 1: Core Identity and Physicochemical Properties
Section 1: Core Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Methylcinnamic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Methylcinnamic acid (CAS No. 2373-76-4), tailored for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities, with a focus on its potential as a modulator of inflammatory pathways.
2-Methylcinnamic acid, also known as o-methylcinnamic acid, is an aromatic carboxylic acid. The presence of the methyl group at the ortho position of the phenyl ring influences its steric and electronic properties compared to its parent compound, cinnamic acid. This substitution can impact its reactivity, solubility, and biological interactions.
The compound exists as a white to light yellow crystalline powder and is predominantly found as the more stable trans isomer due to steric hindrance between the phenyl ring and the carboxylic acid group in the cis configuration.[1]
Table 1: Physicochemical Properties of 2-Methylcinnamic Acid
| Property | Value | Source(s) |
| CAS Number | 2373-76-4 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder/flakes | [1][4] |
| Melting Point | 174-176 °C | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, methanol | [1][4][5] |
| pKa | 4.5 (at 25 °C) | [1] |
| EINECS Number | 219-150-5 | [3] |
Section 2: Spectroscopic and Analytical Characterization
Accurate characterization is fundamental for compound verification and quality control. Below are the expected spectral data for 2-Methylcinnamic acid based on typical values for cinnamic acid derivatives and published data for its isomers.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid and the substituted aromatic ring. The conjugation of the double bond with both the phenyl ring and the carbonyl group slightly lowers the frequency of their respective stretching vibrations.
Table 2: Key IR Absorption Bands for 2-Methylcinnamic Acid
| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |
| ~2500–3300 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding | [6] |
| ~1680–1700 | C=O (Carbonyl) | Strong, sharp peak (conjugated acid) | [6] |
| ~1620-1640 | C=C (Alkene) | Medium intensity, conjugated | [6] |
| ~1400-1500 | C=C (Aromatic) | Multiple sharp peaks | [6] |
| ~750-780 | C-H (Aromatic) | Strong bend, indicative of ortho-disubstitution | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.4 | Singlet (broad) | 1H | -COOH | Carboxylic acid proton, exchangeable with D₂O. |
| ~7.8-7.9 | Doublet | 1H | Ar-CH= | Vinylic proton α to the phenyl ring. |
| ~7.6-7.7 | Doublet | 1H | Ar-H | Aromatic proton adjacent to the substituent. |
| ~7.2-7.4 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |
| ~6.5-6.6 | Doublet | 1H | =CH-COOH | Vinylic proton β to the phenyl ring. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | Methyl group protons. |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |
| ~168 | C=O | Carboxylic acid carbon. |
| ~142 | Ar-CH= | Vinylic carbon α to the phenyl ring. |
| ~137 | C-CH₃ | Aromatic carbon attached to the methyl group. |
| ~134 | C-CH= | Aromatic carbon attached to the vinyl group. |
| ~131 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~126 | Ar-CH | Aromatic methine carbon. |
| ~122 | =CH-COOH | Vinylic carbon β to the phenyl ring. |
| ~19 | Ar-CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z = 162 is expected to be prominent. A key fragmentation pathway for ortho-substituted cinnamic acids involves the loss of a water molecule (H₂O), leading to a significant peak at m/z 144.[7] Other common fragments arise from the cleavage of the carboxylic acid group (-COOH, loss of 45 amu) and the phenyl group.
Table 5: Expected Key Fragments in EI-Mass Spectrum
| m/z | Fragment | Description |
| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of the methyl group |
| 144 | [M - H₂O]⁺ | Loss of water, characteristic of ortho effect[7] |
| 117 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for assessing the purity of 2-Methylcinnamic acid and for its quantification in reaction mixtures or biological matrices. The method is adapted from established procedures for related cinnamic acid derivatives.[8][9]
Methodology:
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water containing 0.1% phosphoric acid or acetic acid to ensure the analyte is in its protonated form. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in water.[8]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at approximately 280-292 nm, which corresponds to the absorbance maximum of the conjugated system.[8]
-
Temperature: Ambient or controlled at 30 °C for improved reproducibility.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.[10]
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[11]
Section 3: Synthesis Methodologies
2-Methylcinnamic acid is typically synthesized via classic condensation reactions. The choice of method often depends on available starting materials, desired scale, and tolerance for high temperatures or specific reagents.
Protocol 1: Knoevenagel-Doebner Condensation
This is one of the most reliable methods, involving the condensation of 2-methylbenzaldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine. The reaction proceeds via an intermediate that spontaneously decarboxylates to yield the final product.[4][12]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzaldehyde (1.0 eq.), malonic acid (1.05 eq.), and pyridine (2-3 volumes relative to the aldehyde).[13]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq.).[13]
-
Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) with continuous stirring. The progress of the reaction can be monitored by observing the evolution of CO₂ gas. Continue heating for 4-6 hours or until the starting aldehyde is consumed, as verified by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred solution of crushed ice and sufficient concentrated hydrochloric acid to make the solution strongly acidic (pH 1-2).
-
Isolation: The 2-Methylcinnamic acid will precipitate as a white or off-white solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water. The product can be further purified by recrystallization from an ethanol/water mixture to yield fine, crystalline needles.[13]
Protocol 2: The Perkin Reaction
An alternative, classic method is the Perkin reaction, which uses the anhydride of an aliphatic acid and its corresponding sodium salt. For 2-Methylcinnamic acid, this would involve 2-methylbenzaldehyde, acetic anhydride, and sodium acetate.[14][15]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask, combine 2-methylbenzaldehyde (1.0 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1.0 eq.). The sodium acetate must be finely powdered and thoroughly dried to act as an effective base.[3]
-
Reaction: Heat the mixture under reflux in an oil bath at 180 °C for 5-8 hours.
-
Workup: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride. Once hydrolysis is complete (no more oily droplets of anhydride), add a concentrated solution of sodium carbonate until the solution is alkaline to precipitate any unreacted aldehyde.
-
Purification: Steam distill the mixture to remove the unreacted 2-methylbenzaldehyde. Filter the hot solution to remove any resinous byproducts.
-
Isolation: Cool the filtrate and acidify with dilute hydrochloric acid until precipitation of 2-Methylcinnamic acid is complete. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.
Caption: Comparative workflows for the synthesis of 2-Methylcinnamic Acid.
Section 4: Applications and Biological Activity
2-Methylcinnamic acid serves as a valuable building block in organic synthesis and has applications in several industries.
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex molecules. Notably, it has been used as a starting reagent for the total synthesis of the cytotoxic alkaloid 22-hydroxyacuminatine.[16] Its structural backbone is explored for developing new therapeutic agents.
-
Flavor and Fragrance: Like other cinnamic acid derivatives, it is used in the fragrance industry to impart sweet, balsamic, and fruity notes to various products.[1]
-
Antifungal Activity: Research has shown that 2-Methylcinnamic acid exhibits strong antifungal activity against certain wood-rot fungi, such as Lenzites betulina and Laetiporus sulphureus.[16]
-
Anti-inflammatory Potential: The primary focus for drug development professionals lies in its potential anti-inflammatory properties, which are discussed in the following section.
Section 5: Mechanism of Action in Drug Development: Anti-inflammatory Pathway
Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central to this process. The anti-inflammatory effects of cinnamic acid derivatives are strongly linked to their ability to inhibit COX enzymes.[17]
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[18]
-
COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining kidney function.
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other pro-inflammatory signals. It is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.[18]
Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs (like aspirin), which inhibit both isoforms.[19]
2-Methylcinnamic Acid as a Potential COX Inhibitor
Cinnamic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[20] The mechanism involves the compound binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering and being converted into pro-inflammatory prostaglandins. The structural features of cinnamic acids, including the carboxylic acid group and the substituted phenyl ring, allow for critical interactions with amino acid residues in the enzyme's active site, such as Tyr385 and Arg120.[19] The ortho-methyl group on 2-Methylcinnamic acid can influence the molecule's conformation and hydrophobicity, potentially enhancing its binding affinity and selectivity for the slightly larger and more flexible active site of COX-2 compared to COX-1.[19]
Caption: Proposed anti-inflammatory mechanism of 2-Methylcinnamic Acid via COX pathway inhibition.
Section 6: Safety and Toxicology
Understanding the toxicological profile is critical for handling and for evaluating any compound for therapeutic use. While specific LD₅₀ data for the 2-methyl isomer is not available, data for the parent compound, cinnamic acid, provides a strong indication of its low acute toxicity profile.
Table 6: Toxicological Data for Cinnamic Acid
| Test | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 2500 mg/kg | |
| LD₅₀ | Rabbit | Dermal | >5000 mg/kg | [21] |
Based on GHS classifications for related compounds, 2-Methylcinnamic acid is considered an irritant, capable of causing skin and serious eye irritation.[22]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[23] Work should be conducted in a well-ventilated area or a chemical fume hood.
Section 7: Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and degradation.[5]
-
Handling: Avoid generating dust. In case of contact with eyes, rinse immediately with plenty of water for several minutes. If skin contact occurs, wash with soap and water.
Section 8: References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester.
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Benchchem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.
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Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 595, 1-6.
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Santa Cruz Biotechnology. (n.d.). 2-Methylcinnamic acid, predominantly trans. (CAS 2373-76-4).
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Bickers, D., et al. (2005). A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food and Chemical Toxicology, 43(5), 799-836.
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J&K Scientific LLC. (2021). Perkin Reaction.
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Benchchem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids.
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ResearchGate. (n.d.). 13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals. Retrieved from [Link]
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Park, J. H., et al. (2018). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 61(5), 527-534.
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A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
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Benchchem. (2025). A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.
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Pal, A., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
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Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (9), 1120-1123.
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
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Sigma-Aldrich. (n.d.). 2-Methylcinnamic acid, predominantly trans 99%. (CAS 2373-76-4).
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Khade, H. D., et al. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bio-enviro pharmaceutical letters, 1(1), 1-6.
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Fd. Cosmet. Toxicol. (1981). Pre-natal (segment II) toxicity study of cinnamic aldehyde in the Sprague-Dawley rat. 19(6), 785-786.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives.... Retrieved from [Link]
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Pinto, M., et al. (2014). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Bioorganic & Medicinal Chemistry, 22(12), 3089-3097.
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Hoskins, J. A. (1984). The occurrence, metabolism and toxicity of cinnamic acid and related compounds. Journal of Applied Toxicology, 4(6), 283-292.
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ChemicalBook. (n.d.). 4-Methylcinnamic acid(1866-39-3) 1H NMR spectrum.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000567).
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).
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Analytical and Bioanalytical Chemistry Research. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. 12(3), 849-858.
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